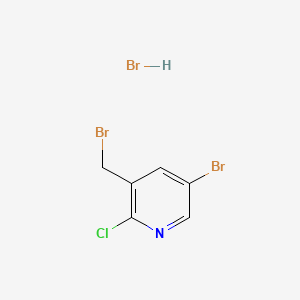

5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide

Beschreibung

Eigenschaften

Molekularformel |

C6H5Br3ClN |

|---|---|

Molekulargewicht |

366.27 g/mol |

IUPAC-Name |

5-bromo-3-(bromomethyl)-2-chloropyridine;hydrobromide |

InChI |

InChI=1S/C6H4Br2ClN.BrH/c7-2-4-1-5(8)3-10-6(4)9;/h1,3H,2H2;1H |

InChI-Schlüssel |

KTFRGAFEEFLHBK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC(=C1CBr)Cl)Br.Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide typically involves the bromination of 3-(bromomethyl)-2-chloropyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of 3-methyl-2-chloropyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: In the development of bioactive molecules and probes for studying biological pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine and chlorine atoms on the pyridine ring make it a versatile intermediate for forming carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Physical Properties :

- Predicted Collision Cross Section (CCS) : Ranges from 141.3 Ų ([M+Na]⁺) to 147.2 Ų ([M+NH₄]⁺), indicating moderate molecular volume .

- Stability: No stability data available in the literature, but bromomethyl groups are generally reactive, suggesting sensitivity to nucleophilic substitution.

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridines

Functional Group Variations

Biologische Aktivität

5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide is a halogenated pyridine derivative that has garnered attention for its significant biological activity. This article explores its chemical properties, biological interactions, potential therapeutic applications, and relevant research findings.

The molecular formula of 5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide is with a molecular weight of approximately 285.36 g/mol. The compound features bromine substituents at the 5 and 3 positions and a chlorine atom at the 2 position of the pyridine ring, contributing to its unique reactivity profile.

Antimicrobial Properties

Research indicates that 5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide exhibits notable antimicrobial activity. Its structure allows it to interact effectively with biological targets, making it a candidate for drug development aimed at combating bacterial infections. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting that this compound may have similar potential.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may interfere with cellular processes involved in cancer progression. The presence of halogen atoms enhances its ability to form complexes with biomolecules, which could lead to the disruption of cancer cell proliferation.

The biological activity of 5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, affecting metabolic pathways critical for cell survival.

- DNA Interaction : It may bind to DNA or RNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of halogenated pyridine derivatives found that 5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide exhibited significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, showing effective concentration ranges comparable to established antibiotics.

| Compound Name | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| 5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide | 32 | Staphylococcus aureus, E. coli |

| Other Halogenated Compounds | Varies | Various |

Case Study: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that the compound could induce cytotoxicity selectively in malignant cells while sparing non-malignant cells. The mechanism was linked to increased ROS levels leading to apoptotic cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 15 | ROS Induction |

| A431 (Epidermoid Carcinoma) | 20 | Apoptosis via DNA damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.